

commercial availability of 1-Benzyl-1,6-diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Benzyl-1,6-diazaspiro[3.4]octane
Cat. No.:	B582515

[Get Quote](#)

In-Depth Technical Guide: 1-Benzyl-1,6-diazaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzyl-1,6-diazaspiro[3.4]octane**, a spirocyclic diamine of significant interest in medicinal chemistry. The document details its commercial availability, physicochemical properties, a representative synthesis protocol, and its potential applications in drug discovery, particularly as a novel scaffold.

Commercial Availability and Identification

1-Benzyl-1,6-diazaspiro[3.4]octane (CAS Number: 1363381-74-1) is a niche chemical building block. While it has been previously cataloged by suppliers such as Fluorochem, it is currently listed as a discontinued product by some vendors.^[1] However, it may be available through other suppliers, potentially on a make-on-demand or custom synthesis basis. Companies like Arctom and Synthonix (available through Sigma-Aldrich) list the compound in their catalogs.^{[2][3]} Researchers interested in acquiring this compound are advised to contact chemical suppliers specializing in custom synthesis or novel building blocks.

Physicochemical Properties

Quantitative data for **1-Benzyl-1,6-diazaspiro[3.4]octane** is primarily based on computed properties available from public chemical databases. No extensive experimental data has been published.

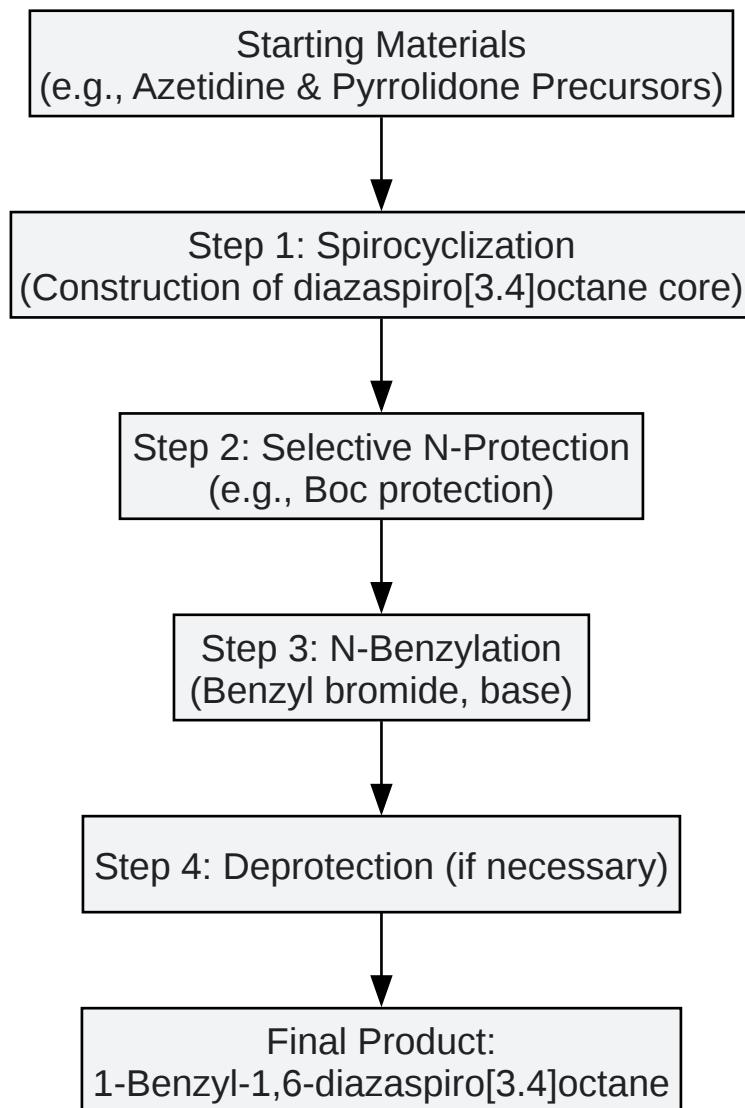
Property	Value	Source
CAS Number	1363381-74-1	PubChem[1]
Molecular Formula	C ₁₃ H ₁₈ N ₂	PubChem[1]
Molecular Weight	202.30 g/mol	PubChem[1]
IUPAC Name	1-benzyl-1,6-diazaspiro[3.4]octane	PubChem[1]
Canonical SMILES	C1CNCC12CCN2CC3=CC=C C=C3	PubChem[1]
InChI Key	HVFOGWYVURWQFX- UHFFFAOYSA-N	PubChem[1]
XLogP3 (Computed)	1.5	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Purity (from supplier)	95.0%	CymitQuimica[1]

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **1-Benzyl-1,6-diazaspiro[3.4]octane** is not readily available in the literature. However, based on established methods for the synthesis of the diazaspiro[3.4]octane core and related N-benzyl derivatives, a plausible multi-step synthetic route can be proposed. The following protocol is a representative methodology adapted from literature precedents on the synthesis of functionalized azetidines and spirocyclic systems.

Hypothetical Synthetic Workflow

The synthesis would likely proceed through the construction of a suitably protected diazaspiro[3.4]octane core, followed by N-benzylation.



[Click to download full resolution via product page](#)

Figure 1: A logical workflow for the synthesis of **1-Benzyl-1,6-diazaspiro[3.4]octane**.

Representative Protocol: N-Benzylation of a Diazaspiro[3.4]octane Intermediate

This protocol assumes the availability of a suitable, selectively protected 1,6-diazaspiro[3.4]octane precursor.

- Materials:

- 6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate (K_2CO_3) or another suitable inorganic base (2.0 eq)
- Acetonitrile (CH_3CN) or N,N-Dimethylformamide (DMF) as solvent
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for deprotection
- Dichloromethane (DCM)

- Procedure:
 - N-Benzylation: To a solution of 6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane in anhydrous acetonitrile, add potassium carbonate. Stir the suspension at room temperature for 15 minutes.
 - Add benzyl bromide dropwise to the reaction mixture.
 - Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
 - Cool the reaction to room temperature and filter off the inorganic salts.
 - Concentrate the filtrate under reduced pressure.
 - Work-up: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 - Purify the crude product by silica gel column chromatography to yield 1-benzyl-6-(tert-butoxycarbonyl)-1,6-diazaspiro[3.4]octane.

- Deprotection: Dissolve the purified intermediate in dichloromethane. Add trifluoroacetic acid dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).
- Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate. Extract with DCM, dry the combined organic layers over sodium sulfate, and concentrate to yield **1-Benzyl-1,6-diazaspiro[3.4]octane**. Further purification may be achieved by recrystallization or chromatography.

Applications in Drug Discovery and Medicinal Chemistry

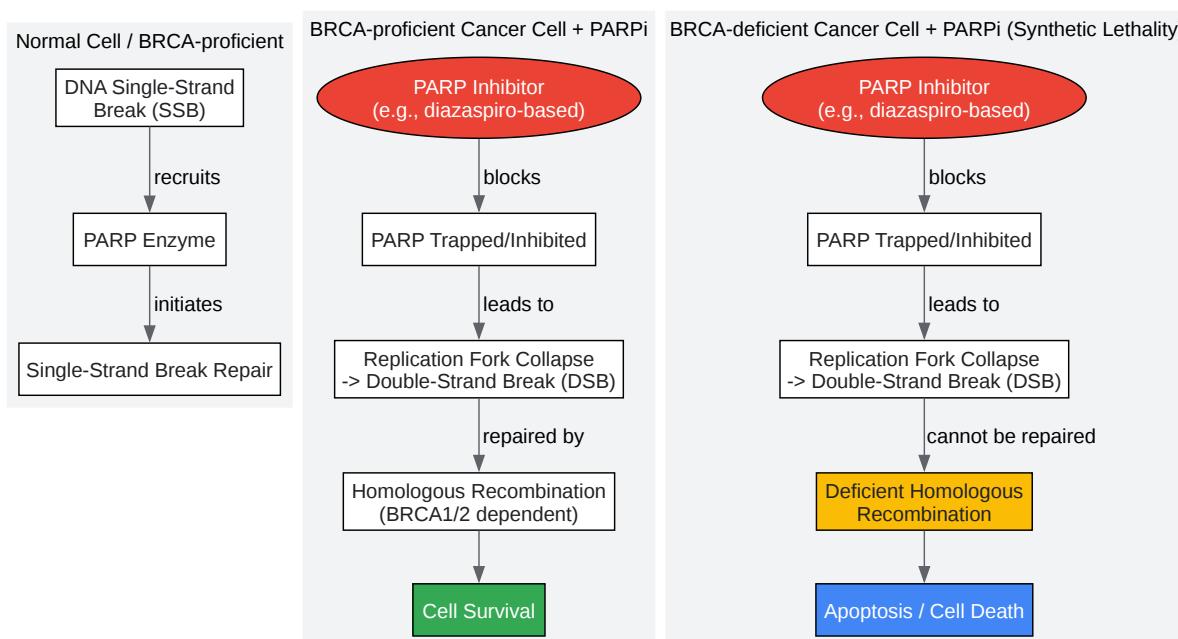
The diazaspiro[3.4]octane scaffold is a three-dimensional, sp^3 -rich motif increasingly utilized in drug discovery as a bioisosteric replacement for more traditional, planar ring systems like piperazine. This can lead to improved physicochemical properties, novel intellectual property, and unique interactions with biological targets.

- PARP Inhibitors: The diazaspiro core has been investigated as a piperazine bioisostere in the framework of PARP inhibitors like Olaparib. This modification aims to alter the pharmacological profile, potentially reducing off-target effects while maintaining favorable binding interactions.
- Antimalarial and Antitubercular Agents: Novel diazaspiro[3.4]octane series have shown potent activity against multiple stages of the *Plasmodium falciparum* parasite, the causative agent of malaria. Similarly, derivatives of the related 2,6-diazaspiro[3.4]octane have been identified as highly potent antitubercular leads.
- Central Nervous System (CNS) Targets: Spirocyclic frameworks are valuable in the design of ligands for CNS targets. Related diazaspiro[3.4]octane derivatives have been explored as antagonists for the sigma-1 receptor ($\sigma 1R$) and as components of muscarinic M4 receptor agonists, indicating their potential in neurology and psychiatry.

Relevant Signaling Pathway: PARP Inhibition

Given the use of the diazaspiro scaffold in developing novel PARP inhibitors, understanding the PARP signaling pathway is crucial. PARP enzymes, particularly PARP-1, are key players in the DNA damage response, primarily in the repair of single-strand breaks (SSBs).

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cells become highly dependent on PARP-mediated SSB repair. When PARP is inhibited, SSBs accumulate and, during DNA replication, are converted into DSBs. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as "synthetic lethality."



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Benzyl-1,6-diazaspiro[3.4]octane | C13H18N2 | CID 71302050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [commercial availability of 1-Benzyl-1,6-diazaspiro[3.4]octane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582515#commercial-availability-of-1-benzyl-1-6-diazaspiro-3-4-octane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com